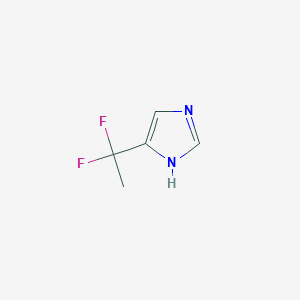

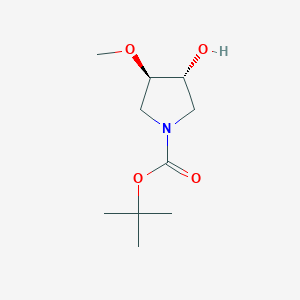

5-(1,1-Difluoroethyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-(1,1-Difluoroethyl)-1H-imidazole” is a theoretical compound based on the imidazole core structure. Imidazole is a planar five-membered ring that is polar and bifunctional, containing both a nitrogen atom and an imine. It is a key component in many biological systems and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing imidazole derivatives. For instance, the reaction of 2,3-diaminopyridine with 1,1-difluoroethylamine in dichloromethane can yield a fluorinated pyrazine .

Chemical Reactions Analysis

Fluorinated diazoalkanes, which could be structurally similar to “this compound”, have been used in cycloaddition reactions. These reactions have led to the synthesis of fluoroalkyl- and sulfone-substituted pyrazolines .

Wissenschaftliche Forschungsanwendungen

Comprehensive Review in Imidazole-Based Medicinal Chemistry

Imidazole derivatives exhibit wide bioactivities due to their ability to bind with various enzymes and receptors, showing potential as anticancer, antifungal, antibacterial, and anti-inflammatory agents, among others. Their structural features make them suitable for diagnostics and as pathologic probes, demonstrating their significant value in medicinal chemistry (Zhang et al., 2014).

Synthesis and Applications in Material Science

Imidazopyridines, recognized for their structural character, find applications in material science. The synthesis of these compounds from readily available chemicals underlines their importance in various branches of chemistry (Bagdi et al., 2015).

Advanced Arylation Techniques for Imidazoles

Techniques for the sequential arylation of imidazole C-H bonds and regioselective N-alkylation have been developed, facilitating the synthesis of complex arylated imidazoles. These methods allow for the use of low-cost arene donors, contributing to practical applications in both academia and industry (Joo et al., 2010).

Biomass Conversion and CO2 Fixation

Imidazolium salts and their derivatives are explored for sustainability in biomass conversion and CO2 capture/utilization. Their role in green synthesis, separation, and as green materials underscores the environmental significance of imidazole derivatives (Zhang & Chan, 2010).

Ferroelectricity and Antiferroelectricity in Benzimidazoles

Certain benzimidazoles exhibit above-room-temperature ferroelectricity and antiferroelectricity, offering potential for lead- and rare-metal-free ferroelectric devices. This property is attributed to proton tautomerization within the imidazole chains, presenting a new direction for material science research (Horiuchi et al., 2012).

Coordination Supramolecular Systems

Imidazole derivatives serve as excellent candidates for targeted metal–organic frameworks (MOFs), with their N-donor coordination sites facilitating the construction of advanced crystalline materials with desirable properties and functionalities (Chen, 2016).

Eigenschaften

IUPAC Name |

5-(1,1-difluoroethyl)-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c1-5(6,7)4-2-8-3-9-4/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRYSSVGWRMSNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CN1)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2658959.png)

![1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2658964.png)

![[1-(2-Phenylmethoxyethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2658968.png)

![Lithium;2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B2658969.png)

![[3-[(2,4-dichlorobenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2658970.png)

![[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2658973.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2658977.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2658978.png)